molecular formula C13H7Br3N2O B3055278 4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine CAS No. 637302-92-2

4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine

Cat. No. B3055278
CAS RN: 637302-92-2
M. Wt: 446.92 g/mol
InChI Key: LQNKPFYDOCONQW-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine is a chemical compound that belongs to the benzoxazole family. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine has been investigated for its potential applications in the field of medicinal chemistry. It has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, it has been studied for its potential use as an anti-inflammatory agent, with research indicating its ability to reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine is not fully understood. However, studies suggest that it may act by inhibiting certain enzymes involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, reduce inflammation in animal models, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on 4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine. One direction is to further investigate its mechanism of action, which could lead to the development of more effective anti-cancer and anti-inflammatory agents. Another direction is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, research could focus on optimizing its use in lab experiments, such as developing more efficient synthesis methods and identifying potential drug targets.

properties

IUPAC Name

4,6-dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br3N2O/c14-7-3-1-2-6(4-7)13-18-12-9(19-13)5-8(15)11(17)10(12)16/h1-5H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNKPFYDOCONQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(C(=C(C=C3O2)Br)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365376
Record name 4,6-dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine

CAS RN

637302-92-2
Record name 4,6-dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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